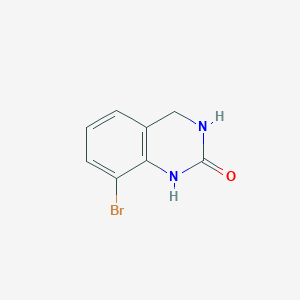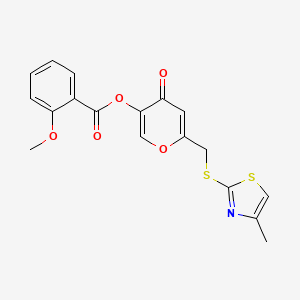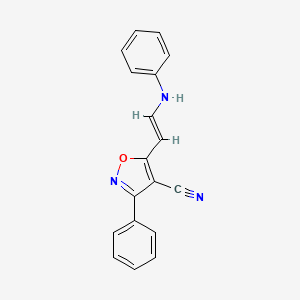
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide (FMTMPA) is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. FMTMPA has been shown to inhibit tumor growth and reduce metastasis in mouse models, and has been found to be effective against a variety of human cancer cell lines. In addition, FMTMPA has been found to be effective in reducing inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Wirkmechanismus
The exact mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is not yet fully understood. However, it is thought to act by inhibiting the activity of a variety of enzymes involved in cancer cell growth and metastasis, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been shown to modulate the activity of a variety of signaling pathways involved in inflammation and oxidative stress, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cell lines, as well as reduce metastasis in mouse models. In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to reduce inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide in laboratory experiments include its high potency and selectivity, as well as its low cost and ease of synthesis. In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to be effective against a variety of human cancer cell lines, and has been found to be effective in reducing inflammation and oxidative stress. However, there are some limitations to using N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide in laboratory experiments, such as the lack of long-term data on its safety and efficacy, as well as its potential for toxicity.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, as well as its potential therapeutic applications. In addition, further studies should be conducted to assess the long-term safety and efficacy of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide, as well as its potential for toxicity. Furthermore, studies should be conducted to assess the potential of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide as an adjuvant therapy for a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, further research should be conducted to explore the potential of N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide as a prodrug, as well as its potential for drug delivery.
Synthesemethoden
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide is synthesized using a two-step reaction sequence involving the condensation of 4-formyl-1,3-thiazol-2-yl-N-methyl-acetamide with 4-methylphenyl acetate. The reaction is carried out in an aqueous medium at a temperature of 80°C for a period of 2 hours. The reaction is catalyzed by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA). The product is then isolated and purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to be effective against a variety of human cancer cell lines, including glioblastoma, breast cancer, and ovarian cancer. It has been shown to inhibit tumor growth and reduce metastasis in mouse models. In addition, N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide has been found to be effective in reducing inflammation and oxidative stress, and has been shown to protect against neuronal damage in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-5-12(6-4-9)15(10(2)17)13-14-11(7-16)8-18-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTVVCJMHCPQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NC(=CS2)C=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-formyl-1,3-thiazol-2-yl)-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(3-Chlorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2932557.png)
![2-(3-Chlorophenoxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2932558.png)

![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea](/img/structure/B2932571.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)
![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)

![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)